Ethyl 6-(1,4'-bipiperidin-1'-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, fluorobenzene, and pyrimidine precursors. The reaction conditions may involve:
Condensation reactions: Combining the piperidine and fluorobenzene derivatives under acidic or basic conditions.
Cyclization: Formation of the tetrahydropyrimidine ring through intramolecular cyclization.
Esterification: Introduction of the ethyl ester group using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.
Quality Control: Ensuring the compound meets specific purity and quality standards through analytical methods like HPLC, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration of the aromatic ring using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents (e.g., chlorine, bromine), nitrating mixtures (e.g., nitric acid and sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with receptors on cell surfaces to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Tetrahydropyrimidines: Compounds with similar core structures but different substituents.
Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.
Fluorophenyl compounds: Compounds with fluorine-substituted aromatic rings.
List of Similar Compounds
- Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-(1,4’-bipiperidin-1’-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
This article provides a comprehensive overview of Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H33FN4O3 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H33FN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)17-6-8-18(25)9-7-17)16-28-14-10-19(11-15-28)29-12-4-3-5-13-29/h6-9,19,22H,2-5,10-16H2,1H3,(H2,26,27,31) |
InChI Key |
HVOPZDLMLSYOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCC(CC3)N4CCCCC4 |
Origin of Product |
United States |
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